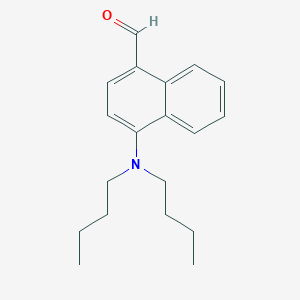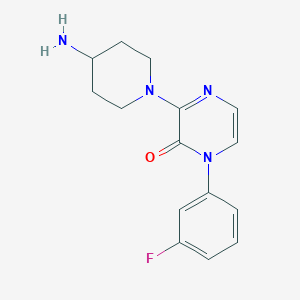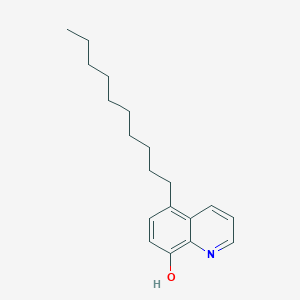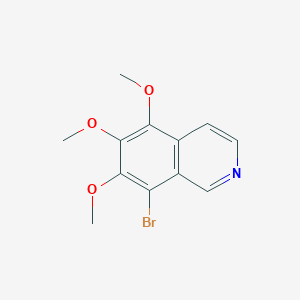
4-(Dibutylamino)naphthalene-1-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Dibutylamino)naphthalene-1-carbaldehyde is an organic compound with the molecular formula C18H25NO. It is a derivative of naphthalene, featuring a dibutylamino group at the 4-position and an aldehyde group at the 1-position. This compound is known for its applications in various fields, including organic synthesis and material science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Dibutylamino)naphthalene-1-carbaldehyde typically involves the reaction of 4-aminonaphthalene-1-carbaldehyde with dibutylamine. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product. The reaction can be represented as follows:
[ \text{4-Aminonaphthalene-1-carbaldehyde} + \text{Dibutylamine} \rightarrow \text{this compound} ]
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. Common solvents used in the reaction include ethanol or methanol, and the reaction temperature is typically maintained between 50-80°C.
化学反応の分析
Types of Reactions
4-(Dibutylamino)naphthalene-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The dibutylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as halides or amines can be used in substitution reactions.
Major Products Formed
Oxidation: 4-(Dibutylamino)naphthalene-1-carboxylic acid.
Reduction: 4-(Dibutylamino)naphthalene-1-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
4-(Dibutylamino)naphthalene-1-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential use in fluorescent probes and sensors due to its unique photophysical properties.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of dyes, pigments, and other materials with specific electronic properties.
作用機序
The mechanism of action of 4-(Dibutylamino)naphthalene-1-carbaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to potential biological effects. The dibutylamino group can influence the compound’s electronic properties, affecting its reactivity and interactions with other molecules.
類似化合物との比較
Similar Compounds
4-Dimethylamino-1-naphthaldehyde: Similar structure but with dimethylamino instead of dibutylamino group.
2-Hydroxy-1-naphthaldehyde: Contains a hydroxyl group at the 2-position instead of a dibutylamino group.
1-Naphthaldehyde: Lacks the dibutylamino group, making it less reactive in certain types of reactions.
Uniqueness
4-(Dibutylamino)naphthalene-1-carbaldehyde is unique due to the presence of the dibutylamino group, which enhances its solubility in organic solvents and modifies its electronic properties. This makes it particularly useful in applications requiring specific photophysical characteristics, such as in the development of fluorescent probes and sensors.
特性
CAS番号 |
922528-48-1 |
|---|---|
分子式 |
C19H25NO |
分子量 |
283.4 g/mol |
IUPAC名 |
4-(dibutylamino)naphthalene-1-carbaldehyde |
InChI |
InChI=1S/C19H25NO/c1-3-5-13-20(14-6-4-2)19-12-11-16(15-21)17-9-7-8-10-18(17)19/h7-12,15H,3-6,13-14H2,1-2H3 |
InChIキー |
YHLSMWDYBDSYRB-UHFFFAOYSA-N |
正規SMILES |
CCCCN(CCCC)C1=CC=C(C2=CC=CC=C21)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![Ethyl 7-methoxy-2-(trifluoromethyl)pyrazolo[1,5-A]pyridine-3-carboxylate](/img/structure/B11838177.png)




![1-[(4-Methoxyphenyl)methyl]-2-propyl-1,2,3,4-tetrahydroisoquinoline](/img/structure/B11838204.png)






